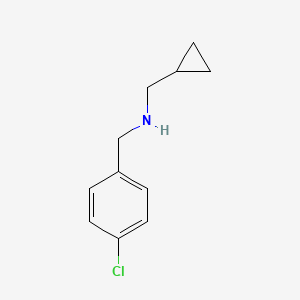

N-(Cyclopropylmethyl)-4-chloro-benzylamine

Description

N-(Cyclopropylmethyl)-4-chloro-benzylamine is a substituted benzylamine derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and a chlorine substituent at the para position of the benzyl ring. Its molecular formula is C₁₁H₁₄ClN (molecular weight: 195.69 g/mol). The 4-chloro substituent contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYOTFXMCZDRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

-

- 4-Chlorobenzyl chloride

- Cyclopropylmethylamine

-

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution.

- Solvent : Organic solvents like dichloromethane (DCM) or toluene are commonly used.

- Temperature : The reaction is typically conducted under reflux conditions to ensure complete conversion.

-

- Add the base to the solvent in a round-bottom flask.

- Slowly add 4-chlorobenzyl chloride to the mixture.

- Then, add cyclopropylmethylamine.

- Stir the mixture under reflux for several hours until the reaction is complete.

Purification Techniques

After the reaction, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Detailed Synthesis Protocol

Synthesis of 4-Chlorobenzylamine

Before synthesizing N-(Cyclopropylmethyl)-4-chloro-benzylamine, it is useful to understand how 4-chlorobenzylamine is prepared, as it is a precursor in some synthetic routes.

| Reagent | Quantity | Conditions |

|---|---|---|

| 4-Chlorobenzyl chloride | 120.8 g (0.75 mol) | Autoclave, 20°C, 0.5 h |

| Ammonium hydroxide | 127.5 g (7.50 mol) | Potassium phosphate, tert-butyl methyl ether |

| Potassium phosphate | 159 g (0.75 mol) | Stir at room temperature for 30 min |

- Mix ammonium hydroxide and potassium phosphate in an autoclave.

- Slowly add 4-chlorobenzyl chloride diluted in tert-butyl methyl ether.

- Stir and maintain the reaction mixture for the specified time.

- Purify the product by distillation under reduced pressure.

Synthesis of Cyclopropylmethylamine

Cyclopropylmethylamine can be synthesized from cyclopropanecarboxaldehyde through reductive amination.

| Reagent | Quantity | Conditions |

|---|---|---|

| Cyclopropanecarboxaldehyde | - | Reductive amination with ammonia |

| Ammonia | - | NaBH4 or NaBH(OAc)3, ethanol |

- Mix cyclopropanecarboxaldehyde with ammonia in ethanol.

- Add a reducing agent like NaBH4 or NaBH(OAc)3.

- Stir until the reaction is complete.

Analysis of Synthesis Methods

The synthesis of N-(Cyclopropylmethyl)-4-chloro-benzylamine involves careful selection of reaction conditions to ensure high yield and purity. Nucleophilic substitution reactions are efficient for forming the desired amine linkage. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.

Yield and Purity

The yield and purity of the final product can be significantly affected by the reaction conditions and purification methods. High purity is essential for further applications, especially in pharmaceutical research.

Data Table: Synthesis Conditions for N-(Cyclopropylmethyl)-4-chloro-benzylamine

| Reagent | Quantity | Conditions |

|---|---|---|

| 4-Chlorobenzyl chloride | - | NaOH or K2CO3, DCM or toluene, reflux |

| Cyclopropylmethylamine | - | Stir under reflux for several hours |

- Recrystallization

- Column chromatography

- Yield: Dependent on reaction conditions

- Purity: High purity achieved through efficient purification techniques

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-chloro-benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted benzylamines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Opioid Receptor Modulation

Research has indicated that compounds similar to N-(Cyclopropylmethyl)-4-chloro-benzylamine may exhibit significant binding affinities to opioid receptors. For instance, studies have explored the structure-activity relationships (SAR) of various derivatives, revealing that modifications can lead to enhanced activity at μ and κ opioid receptors, which are crucial for pain modulation and analgesic effects .

2. Serotonin Receptor Agonism

A series of N-substituted cyclopropylmethylamines have been designed to selectively target 5-HT2C serotonin receptors. These compounds are being investigated for their potential use in treating mood disorders and obesity due to their role in appetite regulation . The selectivity and potency of these compounds make them promising candidates for further development.

3. Inhibition of Enzymatic Activity

N-(Cyclopropylmethyl)-4-chloro-benzylamine has been evaluated as a potential inhibitor of specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a significant role in the biosynthesis of bioactive lipids, and inhibitors can provide insights into lipid signaling pathways relevant to various diseases .

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound Name | Binding Affinity (Ki) | Receptor Type | Notes |

|---|---|---|---|

| N-(Cyclopropylmethyl)-4-chloro-benzylamine | 27 nM | NAPE-PLD | Potential therapeutic target |

| LEI-401 | 27 nM | NAPE-PLD | Optimized for in vivo studies |

| 5-HT2C Agonists | Varies | 5-HT2C | Selective agonism observed |

Case Studies

Case Study 1: Opioid Receptor Binding Affinities

A study conducted on various substituted benzylamines demonstrated that modifications on the cyclopropylmethyl group significantly altered the binding affinities to opioid receptors. The results indicated that certain configurations led to increased selectivity towards μ-opioid receptors, suggesting potential applications in pain management therapies .

Case Study 2: Lipid Metabolism Inhibition

In vivo studies using N-(Cyclopropylmethyl)-4-chloro-benzylamine showed its efficacy in reducing anandamide levels in neuronal cells. This reduction was associated with behavioral changes in mouse models, highlighting its potential role in modulating neurochemical pathways related to mood and anxiety disorders .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-chloro-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with similar targets as other benzylamine derivatives .

Comparison with Similar Compounds

Research Findings and Trends

- Lipophilicity : The target compound’s estimated LogP (~2.5) suggests moderate lipid solubility, suitable for blood-brain barrier penetration in drug design contexts. This exceeds N-methyl analogs (LogP ~1.5–2.0) due to the cyclopropyl group’s hydrophobicity .

- Thermal Stability : Brominated benzylamines exhibit higher boiling points than chlorinated analogs, indicating stronger van der Waals forces in bromine-containing compounds .

Biological Activity

N-(Cyclopropylmethyl)-4-chloro-benzylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

N-(Cyclopropylmethyl)-4-chloro-benzylamine features a cyclopropylmethyl group attached to a benzylamine framework with a chlorine substituent on the aromatic ring. This structure may influence its interaction with biological targets, enhancing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(Cyclopropylmethyl)-4-chloro-benzylamine exhibit promising anticancer properties. For instance, aminated cyclopropylmethyl phosphonates have shown significant activity against pancreatic cancer cells at low micromolar concentrations. One derivative demonstrated an IC50 value of approximately 45 µM, indicating strong inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Cyclopropylmethyl phosphonate 6c | 45 | Pancreatic Cancer |

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | 30 | Pancreatic Cancer |

The integration of an amine group into the cyclopropyl framework appears to enhance the anticancer activity, suggesting that further modifications could yield more potent derivatives .

Neuropharmacological Effects

In neuropharmacology, derivatives of cyclopropylmethylamines have been investigated for their selectivity towards serotonin receptors. For example, N-substituted 2-phenylcyclopropylmethylamines have shown high selectivity for the 5-HT2C receptor, which is associated with antipsychotic effects . One compound in this series exhibited an EC50 of 24 nM at the 5-HT2C receptor, indicating significant potential for therapeutic applications in mood disorders and psychosis .

Table 2: Selectivity and Potency of Cyclopropylmethyl Derivatives

| Compound Name | EC50 (nM) | Target Receptor |

|---|---|---|

| N-substituted 2-phenylcyclopropylmethylamine (+)-19 | 24 | 5-HT2C |

| N-methylated derivative (+)-15a | 23 | 5-HT2C |

The biological activity of N-(Cyclopropylmethyl)-4-chloro-benzylamine may be attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and neurotransmitter regulation.

- Receptor Modulation : The compound's interaction with serotonin receptors suggests a role in modulating neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

Study on Anticancer Efficacy

A study published in Scientific Reports evaluated the anticancer efficacy of aminated cyclopropylmethyl phosphonates, including derivatives related to N-(Cyclopropylmethyl)-4-chloro-benzylamine. The results demonstrated that these compounds significantly inhibited pancreatic cancer cell growth compared to control groups, supporting their potential as therapeutic agents .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of cyclopropylmethyl derivatives revealed their selective action on serotonin receptors. The study highlighted that certain modifications could enhance receptor affinity and selectivity, providing insights into developing new antipsychotic medications .

Q & A

Basic: What are the established synthetic routes for N-(Cyclopropylmethyl)-4-chloro-benzylamine, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves alkylation of 4-chlorobenzylamine derivatives with cyclopropylmethyl halides. For example, in a patent application (), N-(cyclopropylmethyl) groups are introduced via nucleophilic substitution using cyclopropylmethyl chloride under basic conditions (e.g., sodium hydride or triethylamine). Key steps include:

- Step 1: Reaction of 1-(3-chloropyrazin-2-yl)ethylamine with cyclopropylmethyl chloride in the presence of a base to form intermediates (yield: ~85%) .

- Optimization: Use of aprotic solvents (e.g., dichloromethane or DMA) and controlled temperature (25–60°C) minimizes side reactions. Triethylamine is often preferred to neutralize HCl byproducts .

Basic: Which spectroscopic techniques confirm the structure and purity of N-(Cyclopropylmethyl)-4-chloro-benzylamine?

Methodological Answer:

- 1H-NMR (400 MHz, CDCl3): Peaks at δ 1.27–1.42 (cyclopropyl CH2), 3.18–3.35 (N-CH2), and 7.2–8.2 ppm (aromatic protons) confirm the structure .

- LCMS: Observed mass-to-charge ratio (m/z) matches the calculated molecular mass (e.g., 517.1 for a related benzamide derivative) .

- TLC: Used to monitor reaction progress and purity, with Rf values compared to standards .

Advanced: How do steric and electronic effects of the cyclopropylmethyl group influence reactivity in subsequent reactions?

Methodological Answer:

The cyclopropylmethyl group introduces steric hindrance due to its rigid three-membered ring, which can slow nucleophilic substitution but stabilize transition states in cycloadditions. Electronic effects (hyperconjugation from cyclopropane C-C bonds) enhance electron density at the nitrogen, favoring electrophilic aromatic substitution in the benzylamine moiety. Comparative studies with N-methyl analogs () show reduced reactivity in alkylation steps due to steric shielding .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation: Over-alkylation (e.g., di-substitution) occurs if excess cyclopropylmethyl halide is used. Mitigation involves stoichiometric control and slow addition of reagents .

- Hydrolysis: The cyclopropyl group is sensitive to strong acids. Use of anhydrous conditions and neutral pH buffers (e.g., NaHCO3) prevents ring-opening .

- Low Yields (e.g., 31% in final steps): Optimize reaction time and catalyst loading. For example, in , extending reaction time from 4 to 8 hours improved yields in oxadiazole formation .

Basic: What role does this compound serve as an intermediate in medicinal chemistry?

Methodological Answer:

N-(Cyclopropylmethyl)-4-chloro-benzylamine is a key intermediate in synthesizing benzamide derivatives with pharmacological activity. For instance, it is used to prepare trifluoromethyl-substituted benzamides (), which are explored as enzyme inhibitors or receptor modulators. Its chloro and cyclopropyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .

Advanced: How do solvent and base selection impact alkylation efficiency?

Methodological Answer:

- Solvents: Polar aprotic solvents (e.g., DMA, DMF) enhance nucleophilicity of the amine, while nonpolar solvents (e.g., toluene) reduce side reactions. In , DMA increased reaction efficiency to 90% yield .

- Bases: Strong bases (e.g., NaH) deprotonate amines rapidly but risk over-alkylation. Weak bases (e.g., K2CO3) provide milder conditions, favoring mono-substitution .

Basic: What physicochemical properties are critical for handling this compound?

Methodological Answer:

- Solubility: Moderately soluble in chloroform and DCM; poorly soluble in water. Storage under inert gas (N2) prevents oxidation .

- Stability: Hydrolytically sensitive; store at 2–8°C in amber vials. LCMS and NMR stability studies () confirm degradation <5% over 6 months under recommended conditions .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking: Used to model binding affinity with enzymes (e.g., cytochrome P450). Studies on related compounds () employ AutoDock Vina with force fields optimized for cyclopropane rings .

- QSAR Models: Predict logP and pKa values to assess bioavailability. For example, PubChem-derived descriptors () correlate with in vitro permeability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.